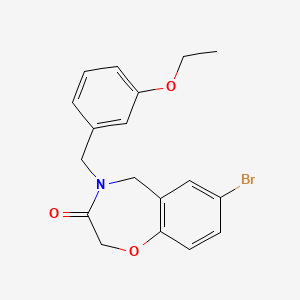

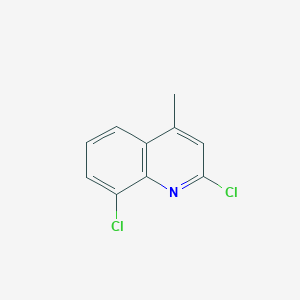

![molecular formula C23H28N2O3 B2516950 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide CAS No. 921870-09-9](/img/structure/B2516950.png)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide" is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds and synthesis methods that could be relevant to understanding the synthesis and properties of similar compounds. For instance, the synthesis of benzamide derivatives is a common theme in these papers, which often involves the reaction of an amine with a benzoyl chloride or benzoic acid derivative .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is achieved by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . Similarly, novel tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives are synthesized through new approaches, which could be useful intermediates for the preparation of therapeutic agents . Additionally, the synthesis of 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide derivatives is performed using a one-pot three-component synthesis in an ionic liquid medium, which offers advantages such as good yields and mild reaction conditions .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS, and their structures are confirmed by X-ray analysis . These methods would likely be applicable to the analysis of the molecular structure of "N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide" as well.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives can include the functionalization of C–H bonds, which is facilitated by the presence of directing groups in the molecule . The synthesis of tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives also implies the formation of complex tetracyclic structures that could be relevant to the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be deduced from their structural motifs. For instance, the presence of an N,O-bidentate directing group in the molecule can influence its reactivity and interaction with metals in catalytic processes . The use of ionic liquids in synthesis can also impact the physical properties of the synthesized compounds, such as solubility and stability .

Aplicaciones Científicas De Investigación

Novel Heterocyclic Synthesis

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide represents a class of compounds involved in the synthesis of novel heterocyclic structures. For instance, similar oxazepine derivatives have been synthesized under radical conditions, leading to unique nonplanar oxazapolyheterocycles showing strong blue emissions in dichloromethane, indicating potential photophysical applications (Petrovskii et al., 2017).

Ionic Liquid Medium Synthesis

The compound falls into a broader category of molecules that have been synthesized in ionic liquid media, such as 1-butyl-3-methylimidazolium tetrafluoroborate, showcasing a green chemistry approach with advantages like good yields, straightforward protocols, and mild reaction conditions, avoiding the need for traditional catalysts and solvents (Satyanarayana et al., 2021).

Structure and Reactivity Studies

Benzimidazole-tethered oxazepine hybrids, akin to the compound , have been synthesized and their molecular structures confirmed through spectroscopic and X-ray diffraction techniques. These compounds have been analyzed for charge distributions, electrophilic and nucleophilic reactivity regions, and nonlinear optical properties, indicating their potential in NLO applications (Almansour et al., 2016).

Potential Pharmaceutical Applications

While direct research on N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide is limited, similar structures have been investigated for their pharmaceutical potential. For example, certain dibenz[b,f][1,4]oxazepin-11(10H)-ones, sharing structural similarities, have been explored for their antidepressant properties, suggesting a possible area of pharmacological research for the compound (Samet et al., 2005).

Propiedades

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-6-9-25-19-8-7-18(13-20(19)28-14-23(4,5)22(25)27)24-21(26)17-11-15(2)10-16(3)12-17/h7-8,10-13H,6,9,14H2,1-5H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIDTOQHKGZGJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)C)C)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

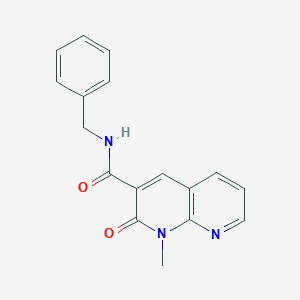

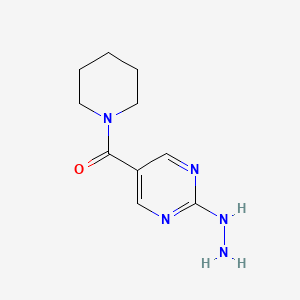

![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)

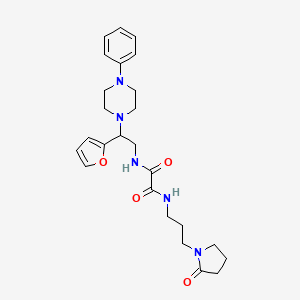

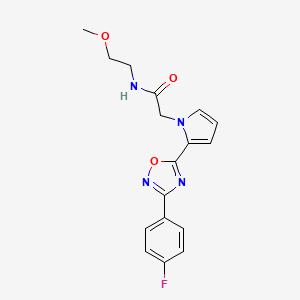

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)urea](/img/structure/B2516874.png)

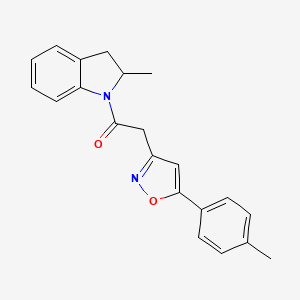

![N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide](/img/structure/B2516877.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2516879.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2516884.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2516885.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide](/img/structure/B2516887.png)